molecular formula C8H7N3O3 B6188597 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2680539-34-6

2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B6188597
CAS RN: 2680539-34-6
M. Wt: 193.2
InChI Key:
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Description

2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (OPPCA) is a heterocyclic compound belonging to the pyridine family. It is a versatile molecule with a wide range of applications in the fields of scientific research and laboratory experimentation. OPPCA is a colorless, crystalline solid that is soluble in water and organic solvents. It is a key intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylic acid. This covalent bond is then further stabilized by the formation of hydrogen bonds between the nitrogen atom and the oxygen atoms of the surrounding molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, as well as to reduce the production of inflammatory molecules. It has also been shown to have anti-cancer effects, as well as to have the ability to modulate the activity of several enzymes involved in metabolic processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize, making it a good starting material for the synthesis of other biologically active compounds. However, it is important to note that this compound is a toxic compound and should be handled with care.

Future Directions

The potential applications of 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid are vast and include its use in the synthesis of a variety of pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, further research could be conducted to determine the exact mechanism of action of this compound and to explore its potential therapeutic applications. Finally, further research could be conducted to explore the potential synergistic effects of combining this compound with other compounds, such as natural products, to enhance its therapeutic effects.

Synthesis Methods

2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can be synthesized via a variety of methods, including the Wolff-Kishner reduction, the Gabriel synthesis, and the Pinner reaction. The most common method for synthesizing this compound is the Wolff-Kishner reduction, which involves the reduction of an aromatic ketone with hydrazine in the presence of an alkali metal base. The Gabriel synthesis involves the reaction of an aryl halide with a primary amine in the presence of an alkali metal base, while the Pinner reaction involves the reaction of an aryl halide with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is widely used in scientific research as a starting material for the synthesis of other biologically active compounds. It is used as a building block for the synthesis of a variety of pharmaceuticals, agrochemicals, and other biologically active compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyrrolizidines, pyrimidines, and imidazoles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves the condensation of 2-amino-4,6-dichloropyrimidine with 2-oxo-1,2,3,4-tetrahydro-pyridine-3-carboxylic acid followed by oxidation and decarboxylation.", "Starting Materials": [ "2-amino-4,6-dichloropyrimidine", "2-oxo-1,2,3,4-tetrahydro-pyridine-3-carboxylic acid", "Sodium hypochlorite", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dichloropyrimidine in a mixture of water and ethanol.", "Step 2: Add 2-oxo-1,2,3,4-tetrahydro-pyridine-3-carboxylic acid to the mixture and stir for several hours at room temperature.", "Step 3: Add sodium hypochlorite to the mixture and stir for several hours at room temperature to oxidize the intermediate product.", "Step 4: Add sodium hydroxide to the mixture to adjust the pH to basic.", "Step 5: Heat the mixture to reflux for several hours to decarboxylate the intermediate product.", "Step 6: Cool the mixture and acidify with hydrochloric acid to obtain the final product, which can be isolated by filtration and recrystallization." ] }

CAS RN

2680539-34-6

Molecular Formula

C8H7N3O3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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